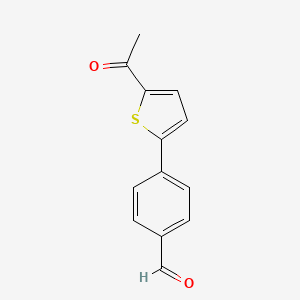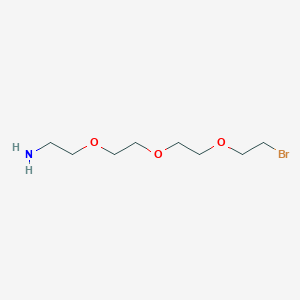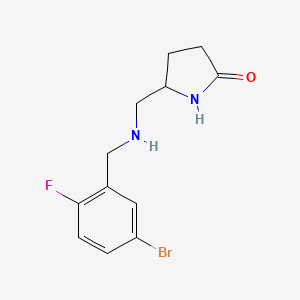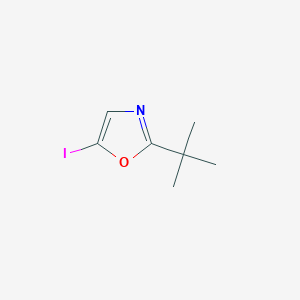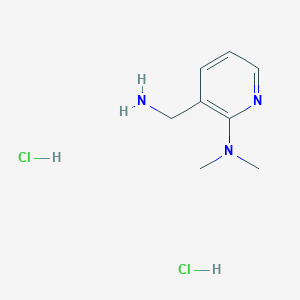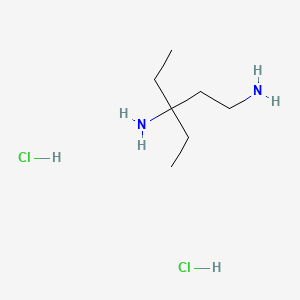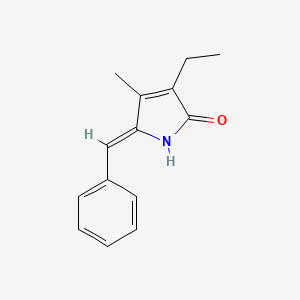
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group, a methyl group, and a phenylmethylidene group attached to the pyrrolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one can be achieved through various synthetic routes. One common method involves the condensation of 3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one with benzaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Lacks the phenylmethylidene group.
4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one: Lacks the ethyl group.
3-ethyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methyl group.
Uniqueness
The presence of the ethyl, methyl, and phenylmethylidene groups in 3-ethyl-4-methyl-5-(phenylmethylidene)-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its similar counterparts.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-ethyl-4-methylpyrrol-2-one |
InChI |
InChI=1S/C14H15NO/c1-3-12-10(2)13(15-14(12)16)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,15,16)/b13-9- |
InChI Key |
ZVNXBKSLYSIFHG-LCYFTJDESA-N |
Isomeric SMILES |
CCC1=C(/C(=C/C2=CC=CC=C2)/NC1=O)C |
Canonical SMILES |
CCC1=C(C(=CC2=CC=CC=C2)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


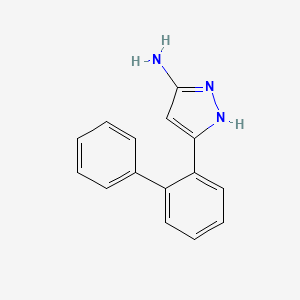
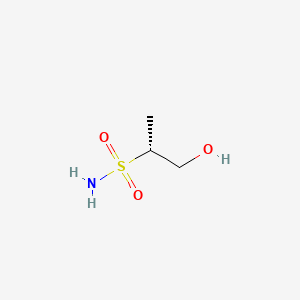
![1-[2-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13483243.png)
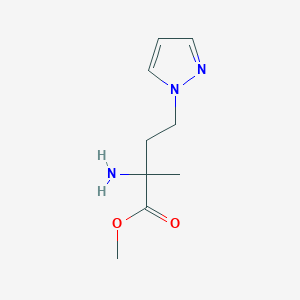
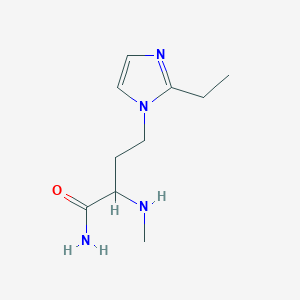
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13483266.png)
